

# Experimental setup for reactions involving 3-Hydroxypropanoyl chloride

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Compound of Interest

Compound Name: 3-Hydroxypropanoyl chloride

Cat. No.: B104145

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# Application Notes and Protocols for 3-Hydroxypropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective use of **3-hydroxypropanoyl chloride** in a research and development setting. It covers synthesis, key reactions, safety procedures, and data presentation to facilitate experimental design and execution.

## **Compound Overview**

**3-Hydroxypropanoyl chloride** (CAS: 109608-73-3) is a bifunctional organic compound featuring a reactive acyl chloride group and a hydroxyl group.[1] This dual functionality makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for creating diverse molecular architectures.[1][2] It is a key intermediate for producing compounds like 3-hydroxypropionic acid and its derivatives, and has been used in the synthesis of tumor necrosis factor-alpha (TNF- $\alpha$ ) inhibitors.[2][3]

Table 1: Physical and Chemical Properties of 3-Hydroxypropanoyl Chloride



Property	Value	Source
CAS Number	109608-73-3	[1][4]
Molecular Formula	C <sub>3</sub> H <sub>5</sub> ClO <sub>2</sub>	[1][5]
Molecular Weight	108.52 g/mol	[4][5]
Appearance	Colorless to pale yellow liquid	[2]
Key Functional Groups	Acyl Chloride (-COCI), Hydroxyl (-OH)	[1]

## **Safety and Handling Protocols**

**3-Hydroxypropanoyl chloride** is a hazardous chemical that requires strict safety measures. It is corrosive, toxic, and can react with water to release hydrochloric acid.[2] Adherence to the following protocols is mandatory.

Table 2: Hazard and Safety Information



Hazard	Description	Precautionary Measures	First Aid
Toxicity	Can cause irritation and burns upon skin and eye contact. Inhalation can irritate the respiratory tract.[2]	Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[6]	Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[6] Eye Contact: Rinse cautiously with water for at least 15 minutes.[6] Inhalation: Move the person to fresh air.[7] Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Corrosivity	Reacts with water and alcohols, releasing corrosive hydrochloric acid fumes.[2] May be corrosive to metals.[8]	Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like bases, alcohols, and strong oxidizing agents.[6][7] Use non-sparking tools.[6]	Seek immediate medical attention for any significant exposure.

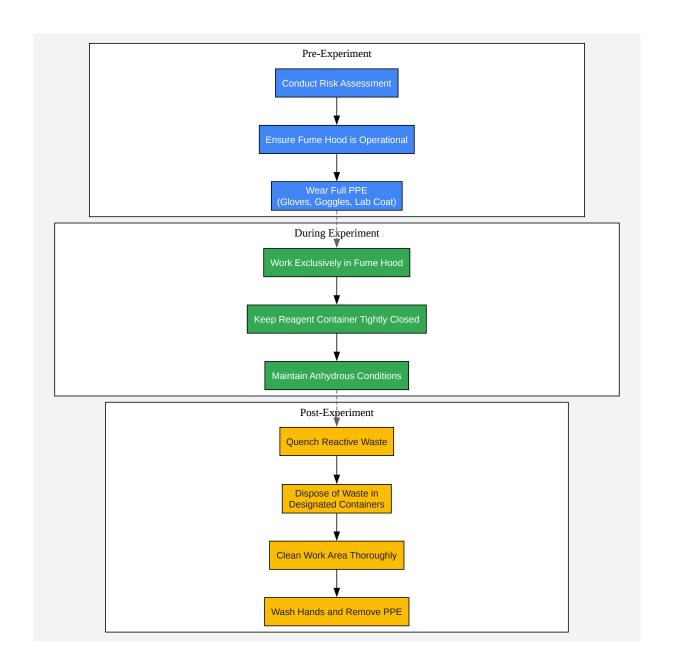


Keep away from open flames, hot surfaces, and sources of Firefighters should May ignite upon ignition. Use dry wear self-contained Flammability contact with heat or chemical, carbon breathing apparatus. open flames.[2] dioxide, or alcohol-[6] resistant foam for extinguishing fires.[6]

## **Experimental Safety Workflow**

The following workflow must be followed when handling **3-hydroxypropanoyl chloride**.





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Caption: Workflow for safe handling of **3-hydroxypropanoyl chloride**.

## Synthesis of 3-Hydroxypropanoyl Chloride



The most common method for synthesizing **3-hydroxypropanoyl chloride** is the direct chlorination of **3-hydroxypropanoic** acid using a chlorinating agent.[1][2] Thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride ((COCl)<sub>2</sub>) are typically used.[1][4] The reaction must be performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride product.[1]

## **Protocol: Synthesis using Oxalyl Chloride**

This protocol is a representative procedure based on common laboratory practices for acyl chloride synthesis.[4][9]

#### Materials:

- 3-Hydroxypropanoic acid
- Oxalyl chloride (2M solution in dichloromethane)
- Anhydrous dichloromethane (DCM)
- · Round-bottomed flask with a magnetic stir bar
- Dropping funnel
- Inert gas supply (Nitrogen or Argon)
- Ice bath

#### Procedure:

- Set up a dry round-bottomed flask under an inert atmosphere.
- Dissolve 3-hydroxypropanoic acid in anhydrous DCM in the flask.
- Cool the solution to 0 °C using an ice bath.
- Slowly add the oxalyl chloride solution dropwise from the dropping funnel to the stirred solution. Gaseous byproducts (CO, CO<sub>2</sub>) will be evolved.[1]
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.[9]

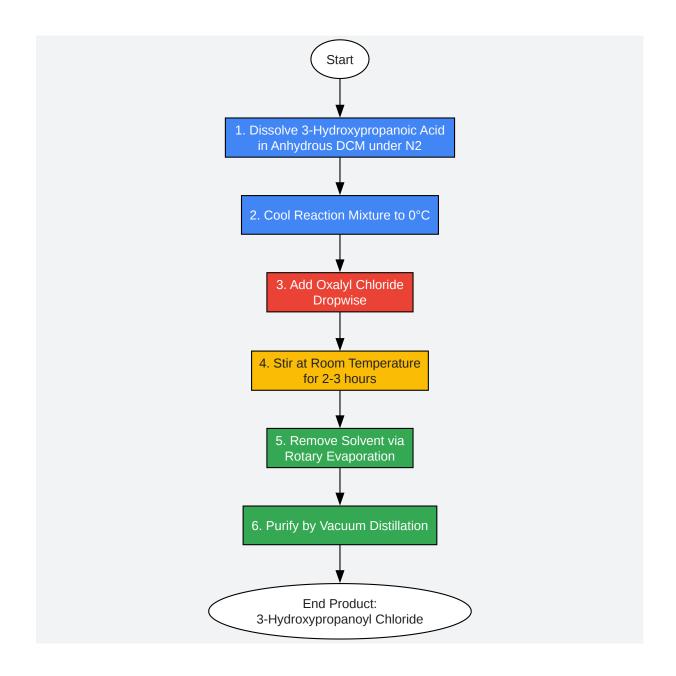






- The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
- Once the reaction is complete, the solvent and excess oxalyl chloride can be removed under reduced pressure to yield crude **3-hydroxypropanoyl chloride**.
- Purification can be achieved by distillation under reduced pressure.





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Caption: Workflow for the synthesis of **3-hydroxypropanoyl chloride**.

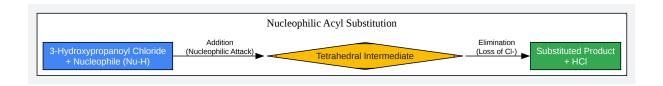
## **Application Notes: Key Reactions and Protocols**



The high electrophilicity of the acyl chloride group makes it a prime target for nucleophilic attack.[1] This reactivity is central to its use in synthesis.

## General Reaction Mechanism: Nucleophilic Acyl Substitution

Reactions with nucleophiles like alcohols and amines proceed via a nucleophilic additionelimination mechanism.[10][11] The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl group is reformed.



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Caption: General mechanism for reactions of **3-hydroxypropanoyl chloride**.

### A. Esterification with Alcohols

**3-Hydroxypropanoyl chloride** readily reacts with alcohols to produce 3-hydroxypropanoate esters.[1] The reaction is typically rapid and exothermic.[11]

Protocol: General Esterification

### Materials:

- 3-Hydroxypropanoyl chloride
- Alcohol (e.g., ethanol, methanol)
- Anhydrous, non-protic solvent (e.g., DCM, THF)
- A non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.[12]



• Reaction flask, stir bar, inert atmosphere setup.

#### Procedure:

- In a dry flask under an inert atmosphere, dissolve the alcohol and the base in the anhydrous solvent.
- Cool the solution to 0 °C.
- Slowly add a solution of **3-hydroxypropanoyl chloride** in the same solvent to the flask.
- The reaction is often instantaneous.[11] Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure completion.
- The reaction mixture can be washed with water to remove the salt byproduct (e.g., pyridinium chloride).
- The organic layer is then dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure.
- The resulting ester can be purified by column chromatography or distillation.

### **B.** Amidation with Amines

The reaction with primary or secondary amines yields N-substituted 3-hydroxypropanamides.[1] The reaction is typically fast and may be violent with concentrated reagents.[13] Two equivalents of the amine are often used: one as the nucleophile and the second to neutralize the HCl byproduct, forming an ammonium salt.[10][13]

Protocol: General Amidation

### Materials:

- 3-Hydroxypropanoyl chloride
- Primary or secondary amine (2 equivalents)
- Anhydrous, non-protic solvent (e.g., DCM, THF)



• Reaction flask, stir bar, inert atmosphere setup.

### Procedure:

- In a dry flask under an inert atmosphere, dissolve the amine (2 equivalents) in the anhydrous solvent.
- Cool the solution to 0 °C.
- Slowly add a solution of 3-hydroxypropanoyl chloride (1 equivalent) in the same solvent to the stirred amine solution. A white precipitate of the ammonium chloride salt will typically form.[13]
- After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
- Filter the mixture to remove the ammonium salt precipitate.
- Wash the filtrate with water or a mild aqueous acid to remove any remaining amine.
- Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield the amide product.
- Further purification can be done by recrystallization or column chromatography.

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